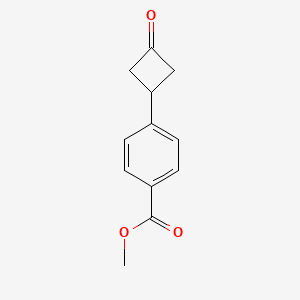
Methyl 4-(3-oxocyclobutyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3-oxocyclobutyl)benzoate is an organic compound with the molecular formula C12H12O3 It is an ester derivative of benzoic acid and contains a cyclobutyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(3-oxocyclobutyl)benzoate can be synthesized through the esterification of 4-(3-oxocyclobutyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants for several hours to achieve the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-oxocyclobutyl)benzoate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are used.
Major Products Formed
Hydrolysis: 4-(3-oxocyclobutyl)benzoic acid and methanol.
Reduction: Corresponding alcohol or aldehyde.
Substitution: Substituted derivatives of the aromatic ring.
Scientific Research Applications
Methyl 4-(3-oxocyclobutyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-(3-oxocyclobutyl)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then participate in various biochemical processes. The cyclobutyl ketone moiety may also interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the cyclobutyl ketone moiety.
Methyl 4-(4-acetamidophenyl)-4-oxobutanoate: Contains a similar ester and ketone functional group but with different substituents.
3,3-Difluorocyclobutyl benzoate: A derivative with fluorine atoms on the cyclobutyl ring.
Uniqueness
Methyl 4-(3-oxocyclobutyl)benzoate is unique due to the presence of the cyclobutyl ketone moiety, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific research applications .
Biological Activity
Methyl 4-(3-oxocyclobutyl)benzoate is an organic compound characterized by its unique cyclobutyl ketone moiety, which imparts distinct chemical and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H12O3
- Molecular Weight : 204.22 g/mol
The presence of the ester functional group allows for hydrolysis, potentially releasing active benzoic acid derivatives that can participate in various biochemical processes. The cyclobutyl ketone moiety may interact with enzymes and receptors, influencing their activity and function.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can undergo hydrolysis, leading to the release of benzoic acid derivatives that may modulate various biological pathways. The cyclobutyl ketone structure is thought to facilitate interactions with enzymes involved in metabolic processes, although detailed mechanisms remain under investigation.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens. The compound's ability to disrupt microbial cell membranes may contribute to its efficacy .
- Anti-inflammatory Effects : There is growing interest in the anti-inflammatory potential of compounds containing benzoic acid derivatives. This compound may exhibit such effects through modulation of inflammatory pathways .
- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent. The precise mechanism by which it exerts these effects is still being elucidated .
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial activity of this compound against a range of bacterial strains. Results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, highlighting its potential as a novel antimicrobial agent .
- Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that this compound effectively reduced cell viability in human cancer cell lines such as HeLa and MCF-7. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity against these cells .
- Inflammation Models : Experimental models of inflammation showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential use in managing inflammatory diseases .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 4-(3-oxocyclobutyl)benzoate |
InChI |
InChI=1S/C12H12O3/c1-15-12(14)9-4-2-8(3-5-9)10-6-11(13)7-10/h2-5,10H,6-7H2,1H3 |
InChI Key |
ZRGFSSGPCGOWEA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















